molecular formula C9H10O4 B1215508 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone CAS No. 708-53-2

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

Cat. No.: B1215508
CAS No.: 708-53-2
M. Wt: 182.17 g/mol
InChI Key: VCONERRCKOKCHE-UHFFFAOYSA-N
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Description

Gallacetophenone-4-methyl ether, also known as 2,3-dihydroxy-4-methoxyacetophenone, is a synthetic compound with the chemical formula C9H10O4. It is primarily known for its neuroprotective properties and potential use in the treatment of Alzheimer’s disease. This compound has been shown to inhibit beta-amyloid peptide aggregation and the formation of amyloid plaques, which are associated with neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallacetophenone-4-methyl ether can be synthesized through various methods. One common approach involves the acetylation of pyrogallol using zinc chloride and acetic anhydride . Another method includes the preparation of intermediate compounds such as 7-methoxy-8-hydroxy flavanone and chromone, which are then converted to gallacetophenone-4-methyl ether .

Industrial Production Methods

Industrial production of gallacetophenone-4-methyl ether typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Gallacetophenone-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of gallacetophenone-4-methyl ether include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typical conditions include controlled temperature and pH levels.

Major Products Formed

The major products formed from the reactions of gallacetophenone-4-methyl ether depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of gallacetophenone-4-methyl ether involves its ability to inhibit beta-amyloid peptide aggregation and the formation of amyloid plaques. These plaques are deposits of proteins that lead to neuron death and are associated with Alzheimer’s disease. Additionally, gallacetophenone-4-methyl ether acts as a neuroprotective agent by inhibiting glutamate release or blocking glutamate receptors, thereby preventing neuronal cell death .

Comparison with Similar Compounds

Gallacetophenone-4-methyl ether can be compared with other similar compounds, such as:

Gallacetophenone-4-methyl ether stands out due to its unique combination of neuroprotective and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

1-(2,3-dihydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCONERRCKOKCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274518
Record name 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-53-2
Record name 708-53-2
Source DTP/NCI
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Record name 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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